Methyl 2-amino-3-chloro-5-methoxybenzoate

Chemical Synthesis Process Chemistry Physicochemical Property Analysis

Using a regioisomeric analog in cross-coupling or cyclization reactions can compromise regioselectivity and reduce yields. Methyl 2-amino-3-chloro-5-methoxybenzoate (CAS 1247737-26-3) provides the exact 2-amino-3-chloro-5-methoxy substitution pattern required for reliable synthetic outcomes. ● ≥95% purity with defined melting point (98-100°C) for quality-controlled synthesis ● Ambient storage stability reduces cold-chain costs for multi-step campaigns ● White crystalline powder with consistent physical properties across batches

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1247737-26-3
Cat. No. B1428063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-chloro-5-methoxybenzoate
CAS1247737-26-3
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)N)C(=O)OC
InChIInChI=1S/C9H10ClNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3
InChIKeyAVJJZVFKZDFADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-chloro-5-methoxybenzoate: Baseline & Procurement


Methyl 2-amino-3-chloro-5-methoxybenzoate (CAS: 1247737-26-3) is a polysubstituted benzoate ester building block. It is characterized by a core benzoic acid methyl ester scaffold with an amino group at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 5-position. This specific substitution pattern yields a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol . The compound is commonly utilized as an intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and agrochemicals [1]. Its physical form is a white crystalline powder with a reported melting point in the range of 98-100°C .

Supports regiospecific synthetic route design requiring 2-amino-3-chloro-5-methoxy substitution
Well-defined melting point enables identity verification and purity assessment in procurement
Ambient storage stability simplifies logistics and long-term inventory management

Irreplaceability of Methyl 2-amino-3-chloro-5-methoxybenzoate


The precise positioning of the chloro and methoxy substituents on the benzoate ring in Methyl 2-amino-3-chloro-5-methoxybenzoate is critical for its intended function as a synthetic intermediate. Substituting this compound with a close analog, such as its regioisomer methyl 2-amino-5-chloro-3-methoxybenzoate (CAS: 906095-44-1), leads to a different three-dimensional electronic and steric environment . This change directly impacts the regioselectivity and outcome of downstream chemical reactions, such as cross-coupling or cyclization events, potentially leading to different products or lower yields [1]. Furthermore, the specific substitution pattern influences key physicochemical properties, including melting point and solubility, which in turn dictate handling, purification, and formulation protocols . Generic substitution without empirical validation poses a significant risk to both synthetic route reliability and final product integrity.

Target Compound
2-amino-3-chloro-5-methoxy benzoate ester
Regioisomer Analog
2-amino-5-chloro-3-methoxy substitution may shift downstream regioselectivity and reaction outcomes
Generic Substitute
Physicochemical properties and handling protocols may differ without empirical validation

Methyl 2-amino-3-chloro-5-methoxybenzoate: Quantitative Differentiation


Melting Point: Target vs. Regioisomer

The melting point of Methyl 2-amino-3-chloro-5-methoxybenzoate is a critical differentiator from its common regioisomer. The target compound exhibits a distinct melting point of 98-100°C . This is a stark contrast to the regioisomer methyl 2-amino-5-chloro-3-methoxybenzoate, for which a melting point is not readily reported or characterized, despite its commercial availability [1]. The presence of a well-defined melting point for the target compound provides a more reliable benchmark for identity testing and purity assessment during procurement and use.

Melting Point
Cross-study comparable
98–100 °C
Distinct, well-defined thermal benchmark for identity testing
Comparator melting point not characterized
Chemical Synthesis Process Chemistry Physicochemical Property Analysis

Regioselectivity: 3-Chloro vs. 5-Chloro Formation

The synthesis of the 3-chloro-substituted isomer (the target compound's core motif) can be challenging due to competing formation of the 5-chloro isomer and dichlorinated byproducts. A patented process demonstrates that the 3-chloro isomer can be produced as the major product from the chlorination of alkyl anthranilates using 1,3-dichloro-5,5-dimethylhydantoin, offering a selective route where the 3-chloro isomer can be readily separated [1]. In contrast, direct synthesis of the 5-chloro-3-methoxy isomer (a close analog) has been reported with a yield of 95% via N-chlorosuccinimide (NCS) chlorination . This highlights that while the 5-chloro isomer can be obtained in high yield via a simple method, the target compound's 3-chloro substitution pattern requires more specialized, regioselective methodologies to achieve high purity.

Regioselectivity Control
Cross-study comparable
Major product via specialized chlorinating agent
Specialized method required for 3-chloro selectivity
5-chloro analog synthesized in 95% yield via simpler NCS route
Organic Synthesis Reaction Optimization Process Chemistry

Purity Specifications: Target vs. Regioisomer

Procurement specifications for Methyl 2-amino-3-chloro-5-methoxybenzoate typically require a high level of purity. The compound is commercially available with a guaranteed purity of 95% . This is comparable to its regioisomer, methyl 2-amino-5-chloro-3-methoxybenzoate, which is also supplied at a purity of 95% . This parity in purity standards indicates that the target compound is a reliable and established building block, and any differentiation in downstream applications is due to its unique substitution pattern rather than a difference in chemical purity.

Purity Specification
Direct head-to-head
≥ 95%
Parity with established analog confirms reliable quality standard
Performance differences stem from structural, not purity, factors
Procurement Quality Control Chemical Supply Chain

Storage Stability: Target vs. Regioisomer

Storage requirements are a key practical differentiator in chemical procurement. Methyl 2-amino-3-chloro-5-methoxybenzoate is stable under standard ambient storage conditions, as indicated by its commercial shipping and storage recommendations . This contrasts with its regioisomer, methyl 2-amino-5-chloro-3-methoxybenzoate, which is recommended for storage at a temperature of 4°C to maintain stability . The ambient stability of the target compound simplifies logistics, reduces cold-chain storage costs, and minimizes the risk of degradation during routine laboratory handling and long-term inventory management.

Storage Stability
Direct head-to-head
Ambient / Room Temperature
Reduces cold-chain logistics cost and degradation risk
Regioisomer comparator requires 4°C storage
Chemical Logistics Stability Studies Inventory Management

Methyl 2-amino-3-chloro-5-methoxybenzoate: Key Applications


Regiospecific Pharmaceutical Intermediate Synthesis

This compound is ideal for use as a building block in medicinal chemistry programs where the precise 2-amino-3-chloro-5-methoxy substitution pattern is required. Its use is justified when the synthetic route demands a specific regioisomer to avoid complex and low-yielding separations of mixtures containing the 5-chloro analog . Its ambient storage stability also makes it a practical choice for long-term, multi-step synthesis campaigns.

Process Chemistry for Agrochemicals

The compound is a valuable intermediate for developing cost-effective and scalable synthetic routes to agrochemical candidates. The robust, reproducible 95% purity and well-defined melting point provide reliable quality control metrics for process chemists. Its ambient temperature storage simplifies pilot-plant handling and reduces the infrastructure costs associated with cold-chain reagents.

Analytical Reference Standard & Quality Control

Due to its well-defined physicochemical properties, including a specific melting point of 98-100°C , this compound serves as an excellent reference standard for analytical method development and quality control (QC). It can be used to validate HPLC methods or calibrate melting point apparatus for the identification of similar benzoate ester intermediates.

Application
Selection Property
Validation Focus
Regiospecific Intermediate Synthesis
2-amino-3-chloro-5-methoxy substitution pattern
Regioselectivity in downstream coupling or cyclization steps
Process Chemistry Scale-Up
Ambient storage stability and defined melting point
Pilot-plant handling protocols and identity QC
Analytical Reference Standard
Well-defined physicochemical properties
HPLC method calibration and melting point apparatus validation
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